![molecular formula C23H21N3O5S B2389411 3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-89-4](/img/structure/B2389411.png)
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as thienopyrimidinones. These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidinone ring .
Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring fused to a pyrimidinone ring. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The pyrimidinone ring is a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The nitro group (-NO2) is a strong electron-withdrawing group and can undergo reduction reactions to form amines. The ethoxy group (-OCH2CH3) can undergo reactions typical of ethers, such as cleavage by strong acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the nitro group could make the compound more reactive. The ethoxy group could increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Phosphodiesterase 4 (PDE4) Inhibition
Thieno[2,3-d]pyrimidines have been designed as potential inhibitors of PDE4, an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels. These compounds exhibit promising inhibitory properties against PDE4B and PDE4D, which are associated with inflammatory responses and immune modulation . Specifically, one derivative demonstrated dose-dependent inhibition of TNF-α, a pro-inflammatory cytokine.
Antioxidant Properties
In vitro studies have explored the antioxidant potential of thieno[2,3-d]pyrimidine derivatives. Although specific data on the compound are scarce, it’s worth investigating its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage .
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
A novel series of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives was designed as potential EGFR kinase inhibitors. Molecular docking studies positioned these compounds within the active site of EGFR, suggesting their potential as anti-cancer agents. Further biological evaluations are needed to validate their efficacy .
Cell Cycle Arrest and Apoptosis Induction
Mechanistic investigations of certain thieno[2,3-d]pyrimidine derivatives revealed their ability to induce cell cycle arrest and apoptosis. For instance, compound 5k demonstrated increased proapoptotic proteins (caspase-3 and Bax) and downregulation of Bcl-2 activity in HepG2 cells .
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
Under specific conditions, thieno[2,3-d]pyrimidines can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. These transformations involve cyclization of the acetyl methyl group and the amide carbonyl moiety. The resulting compounds may have diverse applications .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-4-31-19-11-9-17(10-12-19)25-21(27)20-14(2)15(3)32-22(20)24(23(25)28)13-16-5-7-18(8-6-16)26(29)30/h5-12H,4,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMURTOXNEIPWNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])SC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)
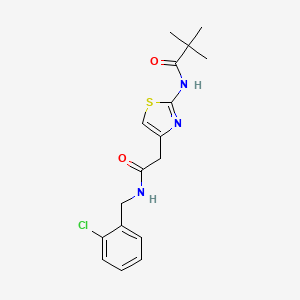
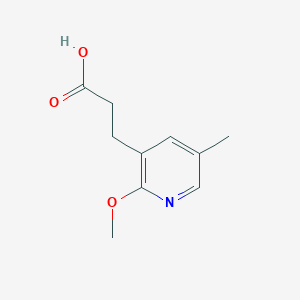
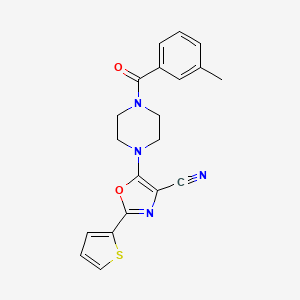

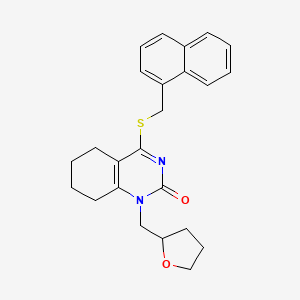
![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
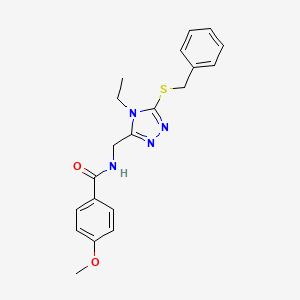
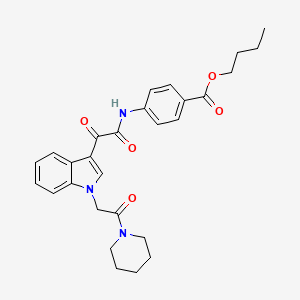
![N-benzyl-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2389345.png)
![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
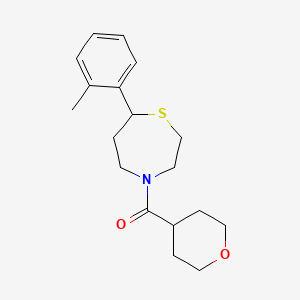
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)